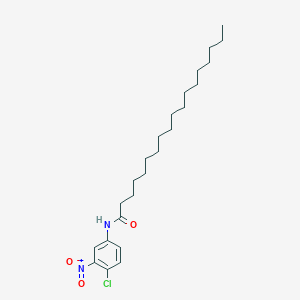
Aziridinecarboxylic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridinecarboxylic acid, methyl ester is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is known for its high reactivity due to the strain in the aziridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Aziridinecarboxylic acid, methyl ester can be synthesized through several methods. One common approach involves the reaction of aziridine with methyl chloroformate under basic conditions. Another method includes the cyclization of N-(2-hydroxyethyl)carbamate with a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
化学反応の分析
Types of Reactions: Aziridinecarboxylic acid, methyl ester undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are facilitated by the strain in the aziridine ring, leading to the formation of a wide range of products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: It can participate in substitution reactions, particularly with nucleophiles, to form substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.
Oxidizing Agents: Like hydrogen peroxide or peracids, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted aziridines, amino acids, and other nitrogen-containing heterocycles .
科学的研究の応用
Aziridinecarboxylic acid, methyl ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of aziridinecarboxylic acid, methyl ester primarily involves its high reactivity due to the strained aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of various products. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through alkylation .
類似化合物との比較
Aziridine-2-carboxylic acid: Another aziridine derivative with similar reactivity but different functional groups.
Aziridine-2-carboxamide: Known for its use as an anticancer agent.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds have been studied for their potential biological activities.
Uniqueness: Aziridinecarboxylic acid, methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other aziridine derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications .
特性
CAS番号 |
671-50-1 |
|---|---|
分子式 |
C4H7NO2 |
分子量 |
101.10 g/mol |
IUPAC名 |
methyl aziridine-1-carboxylate |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)5-2-3-5/h2-3H2,1H3 |
InChIキー |
UYCMTEJRGMIQLS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)


![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)








